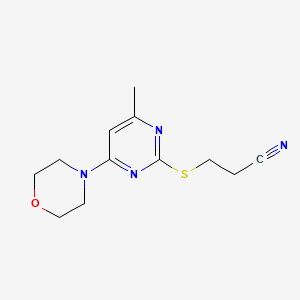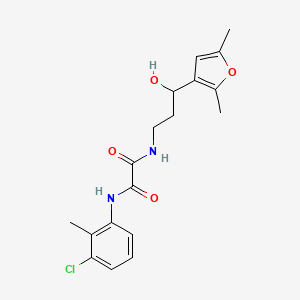
3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile involves several steps. One common method includes the reaction of 4-methyl-6-morpholinopyrimidine with a suitable thiol reagent, followed by the introduction of a propanenitrile group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound shows potential as a therapeutic agent for the treatment of various diseases, including inflammatory disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to a reduction in the production of pro-inflammatory mediators. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparaison Avec Des Composés Similaires
3-((4-Methyl-6-morpholinopyrimidin-2-yl)thio)propanenitrile can be compared with other morpholinopyrimidine derivatives, such as:
2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.
2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Exhibits strong inhibition of nitric oxide production.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Propriétés
IUPAC Name |
3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-10-9-11(16-4-6-17-7-5-16)15-12(14-10)18-8-2-3-13/h9H,2,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONIMCKAFUPFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride](/img/structure/B2866402.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2866405.png)

![N-(cyclopentylmethyl)-N-[(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2866407.png)

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)
![ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2866415.png)
![4-[(Thiophen-2-ylmethylamino)methyl]phenol](/img/structure/B2866416.png)
![5-Chloro-2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2866417.png)



